molecular formula C12H19N3O B8741937 1-(5-Propylpyrimidin-2-yl)piperidin-4-ol

1-(5-Propylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B8741937
M. Wt: 221.30 g/mol
InChI Key: WUUBXWXQSMPDKM-UHFFFAOYSA-N
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Description

1-(5-Propylpyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a propyl group at the 5-position and a piperidine ring with a hydroxyl group at the 4-position. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme modulation. Its design leverages the pyrimidine scaffold for hydrogen bonding and the piperidine moiety for conformational flexibility, which is critical for receptor interactions.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(5-propylpyrimidin-2-yl)piperidin-4-ol

InChI

InChI=1S/C12H19N3O/c1-2-3-10-8-13-12(14-9-10)15-6-4-11(16)5-7-15/h8-9,11,16H,2-7H2,1H3

InChI Key

WUUBXWXQSMPDKM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)N2CCC(CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Analogues

The pharmacological profile of 1-(5-Propylpyrimidin-2-yl)piperidin-4-ol can be contextualized by comparing it to analogues with modifications in:

  • Pyrimidine substituents (alkyl chains, halogens, polar groups).
  • Piperidine hydroxyl position (4-ol vs. 3-ol).
Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent on Pyrimidine Piperidine Position Molecular Weight CAS Number Key Properties/Findings Reference
This compound Propyl 4-ol 221.28* N/A Target compound; moderate lipophilicity -
1-(5-Ethylpyrimidin-2-yl)piperidin-4-ol Ethyl 4-ol 207.25* L003927 Intermediate in drug synthesis; reduced steric bulk
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol Methyl 4-ol 193.25 1236285-21-4 Higher metabolic stability; lower logP
1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol Isopropyl 4-ol 221.28* 1236284-70-0 Increased lipophilicity; potential CNS penetration
1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol Hydroxymethyl 4-ol 209.25 1116339-72-0 Enhanced polarity; improved solubility
1-(4-Chloropyrimidin-2-yl)piperidin-4-ol 4-Chloro 4-ol 213.66 916791-08-7 Halogen enhances target binding via halogen bonds
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) 4-Octylphenethyl 4-ol N/A N/A 15.0-fold SK1 selectivity over SK2
Z3777013540 (fluoro-indol derivative) 6-Fluoro-1H-indol-2-yl 4-ol N/A N/A High CNS MPO score (4.2); BBB permeability predicted

*Calculated molecular weights based on formula.

Alkyl Chain Modifications
  • Propyl vs. For example, 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol may exhibit better blood-brain barrier (BBB) penetration than the methyl analogue .
  • Polar Groups : The hydroxymethyl substituent in 1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol introduces hydrogen-bonding capacity, improving solubility but possibly reducing CNS penetrance compared to the propyl variant .
Halogenation
  • Chloro or bromo substituents (e.g., 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol) enhance binding affinity to targets like kinases or GPCRs through halogen-bond interactions . However, halogenation may increase metabolic stability but introduce toxicity risks.
Piperidine Hydroxyl Position
  • The 4-ol position in RB-005 confers 15.0-fold selectivity for sphingosine kinase 1 (SK1) over SK2, whereas the 3-ol analogue (RB-019) shows only 6.1-fold selectivity . This highlights the critical role of hydroxyl positioning in enzyme inhibition.

Pharmacokinetic and Pharmacodynamic Comparisons

  • CNS Penetrance : Z3777013540, a fluoro-indol derivative, demonstrates a CNS MPO score of 4.2 and favorable BBB permeability predictions, suggesting that bulkier aromatic substituents may enhance brain uptake compared to alkyl chains .
  • Enzyme Selectivity : RB-005’s 4-octylphenethyl group optimizes SK1 inhibition, whereas smaller substituents (e.g., propyl) may lack the hydrophobic interactions required for high selectivity .

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